Rottlerin

概要

説明

準備方法

ロツレリンは主に、トウゴマ属植物(Mallotus philippensis)の果皮から抽出されます . 抽出プロセスには、メタノールまたはエタノールなどの有機溶媒を使用して、植物材料から化合物を分離することが含まれます。 粗抽出物はその後、クロマトグラフィー技術を用いて精製され、純粋なロツレリンが得られます .

化学反応の分析

ロツレリンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。 活性酸素種 (ROS) と相互作用することが知られており、酸素ラジカルの生成を抑制できます . ロツレリンは、直接的なミトコンドリアの解離剤としても作用し、mTORC1の上流のシグナル伝達カスケードを標的としてオートファジーを刺激します . これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます . これらの反応から生成される主な生成物には、異なる生物学的活性を持つ酸化および還元された形態のロツレリンが含まれます .

科学研究への応用

ロツレリンは、幅広い科学研究への応用があります。

科学的研究の応用

Rottlerin is a natural compound with potential applications in cancer treatment and Alzheimer's disease research . It is derived from the Kamala tree, Mallotus philippinensis . Research suggests that this compound affects multiple cell machineries involved in survival, apoptosis, autophagy, and invasion, making it a potential chemotherapeutic agent .

Cancer Treatment

This compound has demonstrated antitumor activity in various human cancers . Studies indicate that it can inhibit cell growth, induce apoptosis, and cause cell cycle arrest in cancer cells .

Mechanisms of Action:

- Mitochondrial Uncoupling: this compound uncouples mitochondrial respiration from oxidative phosphorylation, reducing ATP levels and affecting cellular functions .

- Inhibition of MACC1: this compound acts as a transcriptional inhibitor of MACC1 (Metastasis Associated in Colon Cancer 1), a key driver of cancer progression and metastasis .

- Skp2 Pathway Inhibition: this compound can inhibit the Skp2 pathway in breast cancer cells, leading to reduced cell growth, induced apoptosis, and suppressed cell migration and invasion .

- Modulation of Apoptosis: this compound stimulates apoptosis preferentially in cancer cells without significant effects on normal fibroblasts and mesangial cells . It induces cytochrome C release and mitochondrial membrane depolarization, mediated by interference in the prosurvival protein Bcl-xL and Bim and Puma complexes formation .

- Kinase Inhibition: this compound can reverse the protein expression of kinases involved in prosurvival signaling pathways, such as Ras, ERK, and p38 .

Case Studies and In Vivo Studies:

- In one study, mice injected with pancreatic adenocarcinoma cells (PaCa) treated with this compound (0.5 mg/kg) via intraperitoneal injections for 4 weeks showed inhibited tumor development and increased apoptosis without significant changes in body weight or damage to extratumoral tissues .

- Research has shown that this compound inhibits MACC1 promoter activity and expression, reducing cell motility and restricting liver metastasis in CRC-xenografted mice .

Alzheimer's Disease

This compound may have potential as a therapeutic drug for Alzheimer's disease (AD) .

Mechanisms of Action:

- Reduction of Phosphorylated Tau: this compound decreases the levels of intracellular phosphorylated and total tau, a hallmark of AD, by enhancing their autophagic degradation .

- Induction of Autophagy: this compound strongly induces autophagy, indicated by an increase in LC3-II levels .

- Activation of AMPK/TFEB Pathway: this compound induces the phosphorylation of Raptor via activation of adenosine-monophosphate activated protein kinase (AMPK), inhibiting the mammalian target of rapamycin complex 1 (mTORC1). This results in the activation of transcription factor EB (TFEB), a master regulator of autophagy .

- Increased Nrf2 Activity: this compound increases nuclear factor erythroid 2-related factor 2 (Nrf2) activity, contributing to the degradation of phosphorylated tau through autophagy .

Other Applications

- MACC1 Inhibition: this compound is identified as one of the most potent MACC1 transcriptional inhibitors .

- Reversing Kinase Expression: this compound can reverse the protein expression of kinases involved in cell death .

Caveats

作用機序

ロツレリンは、複数のメカニズムを通じてその効果を発揮します。

ミトコンドリアの解離: ロツレリンは、直接的なミトコンドリアの解離剤として作用し、プロトン勾配を破壊し、ATP産生を減少させます.

PKCδ阻害: アポトーシス、細胞増殖、炎症の調節に関与するPKCδを選択的に阻害します.

オートファジーの刺激: ロツレリンは、mTORC1の上流のシグナル伝達カスケードを標的としてオートファジーを刺激し、損傷した細胞成分の分解につながります.

酸化ストレスの軽減: ロツレリンは活性酸素種の生成を抑制し、細胞を酸化損傷から保護します.

類似の化合物との比較

ロツレリンは、PKCδの選択的阻害と、ミトコンドリアの解離剤として作用する能力によりユニークです。類似の化合物には、以下が含まれます。

NS1619: 心保護効果を持つ別のカリウムチャネル開口剤.

NS11021: ミトコンドリアのカルシウム過負荷を制限し、心保護特性を持つ化合物.

DiCl-DHAA: ミトコンドリアの脱分極を減らし、細胞の生存率を向上させるカリウムチャネル開口剤.

ロツレリンは、その多面的な薬理学的活性と、さまざまな疾患における潜在的な治療用途により際立っています。

類似化合物との比較

Rottlerin is unique due to its selective inhibition of PKCδ and its ability to act as a mitochondrial uncoupler. Similar compounds include:

NS1619: Another potassium channel opener with cardio-protective effects.

NS11021: A compound that limits mitochondrial calcium overload and has cardio-protective properties.

DiCl-DHAA: A potassium channel opener that reduces mitochondrial depolarization and improves cell viability.

This compound stands out due to its multifaceted pharmacological actions and its potential therapeutic applications in various diseases.

生物活性

Rottlerin, a natural compound initially isolated from the fruit of Mallotus philippinensis, has garnered attention for its diverse biological activities, particularly as an inhibitor of protein kinase C delta (PKCδ). This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic implications.

This compound is primarily recognized for its role as a PKCδ inhibitor . However, recent studies indicate that it also functions as a mitochondrial uncoupler , leading to decreased ATP levels within cells. This dual mechanism complicates its classification as a selective PKCδ inhibitor, as it may exert effects independent of PKCδ inhibition.

- PKCδ Inhibition : this compound has been shown to block the phosphorylation of PKCδ, which is crucial in various cellular signaling pathways, particularly those related to insulin signaling in adipocytes and cardiomyocytes .

- Mitochondrial Uncoupling : It disrupts mitochondrial oxidative phosphorylation, contributing to reduced ATP production and altered metabolic processes in cells .

Biological Activities

This compound exhibits several biological activities, which can be categorized as follows:

- Anticancer Activity : this compound has demonstrated cytotoxic effects on various cancer cell lines. For instance, it induces apoptosis in ovarian cancer cells by activating caspase pathways and altering mitochondrial membrane potential .

- Metabolic Effects : In 3T3-L1 adipocytes, this compound inhibits insulin-stimulated glucose transport by lowering ATP levels and affecting mitochondrial function. This inhibition is significant as it highlights the role of PKCδ in glucose metabolism .

- Antimicrobial Properties : Some studies have reported antimicrobial effects against specific pathogens, suggesting potential applications in treating infections .

Case Studies

-

Insulin Signaling in Adipocytes :

- A study by Kayali et al. (2002) demonstrated that this compound inhibits insulin-stimulated glucose transport in 3T3-L1 adipocytes by acting as a mitochondrial uncoupler. The research indicated that while PKCδ is involved in insulin signaling, this compound's primary effect was through its impact on mitochondrial function rather than direct PKCδ inhibition .

-

Cytotoxicity in Cancer Cells :

- Research has shown that this compound induces apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and activation of apoptotic pathways. For example, it has been effective against ovarian cancer cells by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins .

Data Table

The following table summarizes key findings from various studies on the biological activity of this compound:

特性

IUPAC Name |

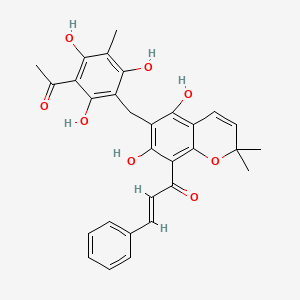

(E)-1-[6-[(3-acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethylchromen-8-yl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28O8/c1-15-24(33)19(27(36)22(16(2)31)25(15)34)14-20-26(35)18-12-13-30(3,4)38-29(18)23(28(20)37)21(32)11-10-17-8-6-5-7-9-17/h5-13,33-37H,14H2,1-4H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZFNHCVIZBHBI-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1O)C(=O)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C=CC4=CC=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C(=C1O)C(=O)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)/C=C/C4=CC=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30231502 | |

| Record name | Rottlerin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30231502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82-08-6 | |

| Record name | Rottlerin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rottlerin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rottlerin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30231502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1-[6-[(3-acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl]-3-phenyl-2-propen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROTTLERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E29LP3ZMUH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of rottlerin?

A1: While initially identified as a protein kinase C delta (PKCδ) inhibitor, recent research suggests that this compound's mechanism of action is more complex and may involve multiple targets. [] It has been shown to directly uncouple mitochondrial respiration from oxidative phosphorylation, leading to decreased cellular adenosine triphosphate (ATP) levels. [] This uncoupling effect can indirectly block PKCδ tyrosine phosphorylation, which is an energy-dependent process. []

Q2: How does this compound affect autophagy and apoptosis?

A2: this compound has been shown to induce both autophagy and apoptosis in various cancer cell lines. [, ] Studies suggest that this compound-induced autophagy may serve as an initial protective mechanism against apoptosis, but prolonged exposure ultimately leads to cell death. [] this compound's interaction with Bcl-2 family proteins, specifically disrupting the binding of pro-survival Bcl-xL with pro-apoptotic proteins Bim and Puma, contributes to its apoptotic effects. []

Q3: Does this compound affect specific signaling pathways?

A3: Research indicates that this compound can influence several signaling pathways, including:

- Wnt/β-catenin pathway: this compound downregulates lipoprotein receptor-related protein 6 (LRP6) and β-catenin expression, suggesting involvement in suppressing this pathway. []

- Epac-2/Rap-1 signaling pathway: this compound appears to activate this pathway, potentially contributing to its anti-inflammatory effects. []

- Notch-1 pathway: this compound's tumor-suppressive function in nasopharyngeal carcinoma cells may involve the inhibition of this pathway. []

Q4: How does this compound influence lipid metabolism?

A4: this compound has demonstrated effects on both white and brown adipocytes:

- White adipocytes (3T3-L1 cells): It reduces lipid accumulation by inhibiting adipogenesis and de novo lipogenesis. [, ] This effect is linked to the downregulation of key enzymes like fatty acid synthase (FAS), stearoyl-CoA desaturase 1 (SCD1), and diacylglycerol O-acyltransferase 1 (DGAT1), as well as the transcription factor sterol regulatory element-binding protein 1 (SREBP1). [, ]

- Brown adipocytes (D16 cells): this compound enhances uncoupling protein 1 (UCP1) and peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) levels, indicating increased non-shivering thermogenesis. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C30H28O8 and a molecular weight of 516.54 g/mol.

Q6: What are the limitations of this compound's solubility and bioavailability?

A7: this compound is known to have low solubility, which can limit its bioavailability and therapeutic applications. []

Q7: Have there been any attempts to improve this compound's formulation?

A8: Liposome encapsulation has been explored as a strategy to overcome this compound's solubility limitations and enhance its efficacy. []

Q8: What are the main in vitro models used to study this compound's activity?

A8: Various cell lines have been used, including:

- Cancer cell lines: Pancreatic cancer (PaCa) cells, [] human fibrosarcoma cells (HT1080), [] human bladder carcinoma cells (EJ), [] and others.

- Adipocyte cell lines: 3T3-L1 (white adipocytes), [] D16 (brown adipocytes), []

- Other cell types: Primary astrocyte cultures, [] human mast cells (HMC-1560), [] and human microvascular endothelial cells. []

Q9: What in vivo models have been used to study this compound?

A9: Several animal models have been employed, including:

- Mouse models: Diet-induced obesity mice, [] Crohn's disease-like colitis induced by dextran sodium sulfate (DSS), [] orthotopic pancreatic cancer model, [] GFP+ myeloma SCID/NOD mice, [] and wild-type and BKCa channel knockout mice subjected to ischemic cardioplegic arrest and reperfusion. []

- Rat models: Hyperoxaluria induced by ethylene glycol and ammonium chloride, [] pulmonary edema models. []

Q10: Are there any clinical trials investigating this compound?

A10: The provided research does not mention any completed or ongoing clinical trials involving this compound. Further research, including clinical trials, is needed to determine its safety and efficacy in humans.

Q11: What is the safety profile of this compound?

A11: While this compound has shown promising results in preclinical studies, its safety profile remains a concern. More research is needed to fully understand its potential toxicity and long-term effects.

Q12: What are the major knowledge gaps and future research directions for this compound?

A12: Key areas for further investigation include:

Q13: How does this compound affect chlamydial infection?

A15: this compound has been shown to inhibit the intracellular growth of Chlamydia trachomatis by blocking the acquisition of sphingolipids from host cells. []

Q14: What is the role of this compound in cardiac function?

A16: this compound has been shown to improve cardiac functional recovery following ischemic cardioplegic arrest in wild-type mice, potentially through the activation of mitochondrial BKCa channels. [, ]

Q15: How does this compound affect the expression of inflammatory mediators?

A17: this compound has been shown to decrease the expression of pro-inflammatory cytokines, such as interleukin-17C (IL-17C) and chemokine (C-C motif) ligand 20 (CCL20), potentially through the downregulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。